molecular formula C12H13N3O2 B127640 N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide CAS No. 145440-95-5

N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B127640
CAS RN: 145440-95-5
M. Wt: 231.25 g/mol
InChI Key: ZLIYHUBWUUXMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as AMN082, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. It belongs to the class of compounds called metabotropic glutamate receptor agonists, which are known to modulate the activity of glutamate receptors in the brain. In

Mechanism Of Action

N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7), which is predominantly expressed in the brain. Activation of mGluR7 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can lead to changes in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects
N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to enhance the release of GABA and reduce the release of glutamate, which can lead to a reduction in excitotoxicity. Excitotoxicity is a process that occurs when there is excessive activation of glutamate receptors, leading to neuronal damage and death. N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its high purity and potency. This makes it suitable for use in a wide range of experiments, including in vivo and in vitro studies. However, one limitation of using N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects. Another limitation is its selectivity for mGluR7, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. Another area of interest is its potential use in enhancing cognitive function and memory. Further research is also needed to explore the long-term effects of N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide and its potential side effects. Additionally, there is a need for more research on the development of novel mGluR7 agonists with improved selectivity and potency.

Synthesis Methods

N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-6-methylphenol with 2-bromo-5-methyl-3-isoxazolecarboxylic acid, followed by reduction and protection of the resulting compound. The protected compound is then subjected to further reactions to yield N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, making it suitable for use in scientific research.

Scientific Research Applications

N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, and depression. It has been shown to modulate the activity of glutamate receptors in the brain, which are known to play a key role in these disorders. N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide has also been studied for its potential use in enhancing cognitive function and memory.

properties

CAS RN

145440-95-5

Product Name

N-(2-Amino-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-amino-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-7-4-3-5-9(13)11(7)14-12(16)10-6-8(2)17-15-10/h3-6H,13H2,1-2H3,(H,14,16)

InChI Key

ZLIYHUBWUUXMCA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C

Canonical SMILES

CC1=C(C(=CC=C1)N)NC(=O)C2=NOC(=C2)C

synonyms

N-(2-amino-6-methyl-phenyl)-5-methyl-oxazole-3-carboxamide

Origin of Product

United States

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